1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
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Overview
Description
1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and are commonly found in various natural products, including plants and fungi.
Preparation Methods
The synthesis of 1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione involves multiple steps, including the formation of the anthraquinone core and subsequent glycosylation reactions. The synthetic route typically starts with the preparation of the anthraquinone core through Friedel-Crafts acylation, followed by hydroxylation and methoxylation reactions. The glycosylation step involves the attachment of sugar moieties to the anthraquinone core using glycosyl donors and appropriate catalysts under controlled conditions.
Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various nucleophiles.
Glycosylation: The compound can undergo further glycosylation to form more complex glycosides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like Lewis acids for glycosylation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying anthraquinone chemistry.
Biology: It is studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione can be compared with other similar anthraquinone derivatives, such as:
Emodin: A naturally occurring anthraquinone with similar biological activities.
Aloe-emodin: Another anthraquinone derivative found in aloe vera with potential therapeutic applications.
Chrysophanol: An anthraquinone with anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-9-4-12-17(14(29)5-9)22(33)18-13(20(12)31)6-11(38-3)7-15(18)41-28-26(37)24(35)21(32)16(42-28)8-39-27-25(36)23(34)19(30)10(2)40-27/h4-7,10,16,19,21,23-30,32,34-37H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSUUTNUYGPXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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